molecular formula C11H10BrN3O2 B12892379 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide

2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide

Cat. No.: B12892379
M. Wt: 296.12 g/mol
InChI Key: VBQKUMYOXAEPIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the bromination of 8-hydroxyquinoline followed by subsequent reactions to introduce the hydroxyacetimidamide group. The bromination process can be carried out using bromine in acetic acid, which selectively brominates the 5-position of the quinoline ring . The resulting 5-bromo-8-hydroxyquinoline can then be reacted with appropriate reagents to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activities make it a candidate for studying antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A precursor in the synthesis of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide.

    5-Bromo-8-hydroxyquinoline: An intermediate in the synthesis process.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydroxyacetimidamide group

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

2-(5-bromoquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H10BrN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15)

InChI Key

VBQKUMYOXAEPIC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)Br

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)Br

Origin of Product

United States

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